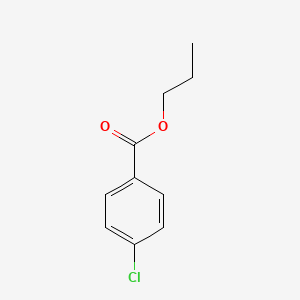

Propyl 4-chlorobenzoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process .

Análisis De Reacciones Químicas

Types of Reactions

Propyl 4-chlorobenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobenzoic acid and propanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

Hydrolysis: 4-chlorobenzoic acid and propanol.

Reduction: 4-chlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Propyl 4-chlorobenzoate is utilized in the pharmaceutical industry primarily as a preservative and as a potential prodrug. Its properties allow it to be incorporated into various medicinal formulations, enhancing stability and shelf life.

Preservative Use

As a preservative, this compound is effective against a wide range of microorganisms, making it suitable for use in:

- Injectable solutions

- Cough syrups

- Eye drops

The European Economic Community (EEC) has set a maximum allowable concentration of 1% (w/w) for parabens in pharmaceutical products to ensure safety and efficacy.

Prodrug Potential

Recent studies have indicated that this compound can be activated by specific enzymes in mycobacteria, suggesting its potential as a prodrug for treating infections caused by Mycobacterium tuberculosis . This activation could lead to improved therapeutic outcomes in resistant strains.

Agricultural Applications

In agriculture, this compound serves as an important intermediate in the synthesis of agrochemicals and pesticides. Its derivatives exhibit significant fungicidal activity against various plant pathogens.

Fungicidal Activity

Research has shown that derivatives of this compound possess high activity against pathogens such as:

- Fusarium oxysporum

- Botrytis cinerea

Table 1 summarizes the fungicidal activities of selected derivatives:

| Compound Name | Pathogen | Activity (%) |

|---|---|---|

| This compound derivative A | Fusarium oxysporum | >80 |

| This compound derivative B | Botrytis cinerea | >75 |

| This compound derivative C | Alternaria solani | >60 |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the esterification of 4-chlorobenzoic acid with propanol using an acidic catalyst. The reaction mechanism can be summarized as follows:

- Protonation of the carbonyl group of 4-chlorobenzoic acid.

- Nucleophilic attack by propanol.

- Formation of the tetrahedral intermediate.

- Elimination of water to form the ester.

This synthetic route is efficient and yields high-purity products suitable for industrial applications.

Environmental Considerations

While this compound has beneficial applications, its environmental impact must also be considered. Studies indicate that certain microbial strains can degrade chlorinated benzoates, including this compound, under denitrifying conditions . This highlights the potential for bioremediation strategies utilizing these microbial communities to mitigate contamination from agricultural runoff or improper disposal.

Mecanismo De Acción

The mechanism of action of propyl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-chlorobenzoic acid and propanol. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, where it influences the reactivity and orientation of incoming substituents .

Comparación Con Compuestos Similares

Propyl 4-chlorobenzoate can be compared with other similar compounds such as:

Methyl 4-chlorobenzoate: Similar structure but with a methyl group instead of a propyl group. It has different physical properties and reactivity.

Ethyl 4-chlorobenzoate: Similar structure but with an ethyl group instead of a propyl group. It also exhibits different physical properties and reactivity.

Butyl 4-chlorobenzoate: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific ester group, which influences its physical properties, reactivity, and applications in various fields .

Actividad Biológica

Propyl 4-chlorobenzoate is an ester derived from 4-chlorobenzoic acid and propanol. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article explores the biological activity of this compound through various studies, highlighting its efficacy against different microbial strains and its interactions at a cellular level.

- Chemical Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- CAS Number : 104-85-8

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, particularly against mycobacterial species. Although specific tests directly involving this compound were limited, related compounds have shown promising results.

- Study Findings : In a comparative analysis of benzoate derivatives, it was noted that esters like this compound could potentially enhance membrane permeability, thereby improving their antimicrobial efficacy against Mycobacterium tuberculosis and Mycobacterium bovis BCG. However, direct testing of this compound was not conducted in some studies, indicating a gap in specific data for this compound .

| Compound Tested | Activity Against M. bovis BCG | Activity Against M. smegmatis |

|---|---|---|

| This compound | Not tested | Not tested |

| Other benzoates (e.g., dinitrobenzoates) | High activity observed | Significant activity noted |

Cytotoxicity Studies

Cytotoxicity assays provide insight into the potential therapeutic applications of this compound. While specific cytotoxicity data for this compound is sparse, related studies on similar esters indicate potential anti-cancer properties.

- Cytotoxic Effects : In general, esters derived from benzoic acid have demonstrated varying degrees of cytotoxicity against cancer cell lines in vitro. For example, certain derivatives showed IC50 values significantly lower than established chemotherapeutics, suggesting that similar compounds may warrant further investigation .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how compounds interact at the molecular level. Although specific docking studies for this compound were not highlighted in the literature, related compounds have shown favorable interactions with target proteins involved in disease pathways.

- Docking Insights : Compounds similar to this compound have been shown to interact effectively with heme sheets and other biological targets, which may suggest a mechanism of action relevant to its biological activity .

Case Studies and Research Findings

- Antimycobacterial Activity :

- Cytotoxic Potential :

-

Comparative Analysis with Other Esters :

- A comparative study highlighted that while some esters demonstrated significant antimicrobial activity, others did not yield statistically significant results when compared to their corresponding acids. This emphasizes the need for targeted studies on this compound to determine its specific biological effects .

Propiedades

IUPAC Name |

propyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEFFSGNRQPNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324436 | |

| Record name | Propyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25800-30-0 | |

| Record name | Benzoic acid, 4-chloro-, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25800-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406728 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025800300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.